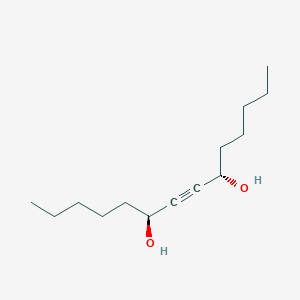
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroacetamide group attached to a 3,7-dimethylocta-2,6-dien-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides.
Oxidation Reactions: Formation of N-oxides and other oxidized derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,7-dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide
- N-(3,7-dimethylocta-2,6-dien-1-yl)phenylacetamide
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
Uniqueness
2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)acetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to its analogs. The chloro group allows for specific substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
627527-81-5 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
2-chloro-N-(3,7-dimethylocta-2,6-dienyl)acetamide |
InChI |
InChI=1S/C12H20ClNO/c1-10(2)5-4-6-11(3)7-8-14-12(15)9-13/h5,7H,4,6,8-9H2,1-3H3,(H,14,15) |
Clave InChI |
OUQGMTYENXRYQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCNC(=O)CCl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


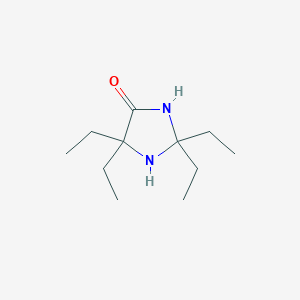

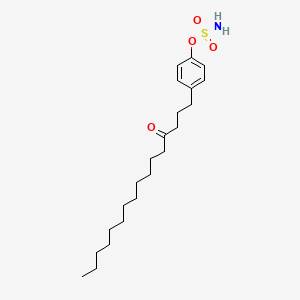
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)

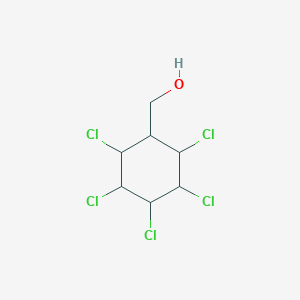
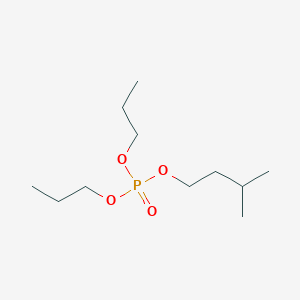
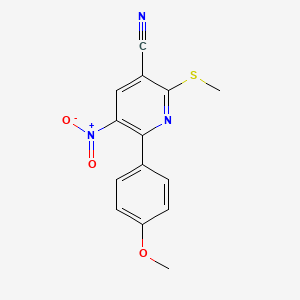
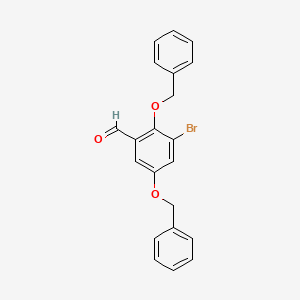
![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)
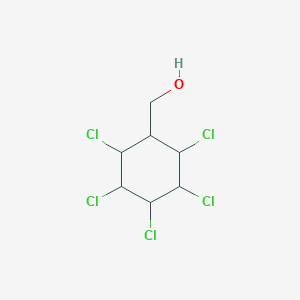
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
